molecular formula C7H12N2 B8633206 4-Methyl-2-piperidinecarbonitrile

4-Methyl-2-piperidinecarbonitrile

Cat. No. B8633206
M. Wt: 124.18 g/mol
InChI Key: YDHDNRCXNGNUKM-UHFFFAOYSA-N
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Patent
US04097472

Procedure details

To 500 g of 10% sodium hypochlorite solution cooled in an ice bath, there was added dropwise a solution of 33.6 g (0.21 mole) of 4-methylpiperidine acetate in 10 ml of water over a period of 1 hour. At the end of this period, the reaction product was extracted twice with 500 ml of ethyl ether and dried over anhydrous sodium sulfate. After evaporation of ethyl ether, the residue was added dropwise to a solution of 11.8 g (0.21 mole) of potassium hydroxide in 100mls of 96% ethanol under reflux. Refluxing was continued for an additional 10 minutes. Ethanol was evaporated, and the residue was dissolved into 50 ml of 2N sodium hydroxide solution and then extracted with ether. The ether layers was dried over anhydrous sodium sulfate and then ether evaporated. The residue was added to an ice-cooled solution of 27 g (1 mole) of hydrogen cyanide and 25 ml of concentrated hydrochloric acid in 300 ml of water. The solution was stirred at a temperature of 10° to 20° C for 4 hours and thereafter made basic by the addition of solid sodium hydroxide. The reaction product was extracted with ether, dried over anhydrous sodium sulfate and then distilled under reduced pressure to give 17 g (66%) of 4-methyl-2-piperidinecarbonitrile, B.P. 96°-97° C/10 mmHg. The following 2-piperidinecarbonitriles not previously reported in the chemical literature were synthesized by the aforementioned procedure which is essentially that as taught by Grundon et al., J. Chem. Soc., 1963, 3898, Grundon et al., J. Chem. Soc., 1964, 2448, R. Bonnett et al., J. Chem. Soc., 1959, 2092 and H. Bohme et al., Ber., 92 1613 (1959).
Quantity
500 g
Type
reactant
Reaction Step One
Name
4-methylpiperidine acetate
Quantity
33.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
27 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[O-].[Na+].C(O)(=O)C.[CH3:8][CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.[OH-].[K+].[CH:17]#[N:18].Cl.[OH-].[Na+]>O.C(O)C>[CH3:8][CH:9]1[CH2:14][CH2:13][NH:12][CH:11]([C:17]#[N:18])[CH2:10]1 |f:0.1,2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
Cl[O-].[Na+]
Step Two
Name
4-methylpiperidine acetate
Quantity
33.6 g
Type
reactant
Smiles
C(C)(=O)O.CC1CCNCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
11.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
27 g
Type
reactant
Smiles
C#N
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred at a temperature of 10° to 20° C for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
At the end of this period, the reaction product was extracted twice with 500 ml of ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of ethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved into 50 ml of 2N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layers was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
ether evaporated
ADDITION
Type
ADDITION
Details
The residue was added to an ice-
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1CC(NCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.